CID 78062680

Description

Based on contextual clues from the evidence, it may belong to a class of bioactive compounds, such as triterpenoids (e.g., betulin derivatives) or phenolic acids, given their prominence in pharmacological and analytical studies . For instance, highlights GC-MS and mass spectral data for a compound labeled "CID(B)," which could align with CID 78062680, suggesting applications in chromatography and metabolomics . However, the absence of direct structural or spectral data in the evidence necessitates a comparative framework based on analogous compounds and methodologies.

Properties

Molecular Formula |

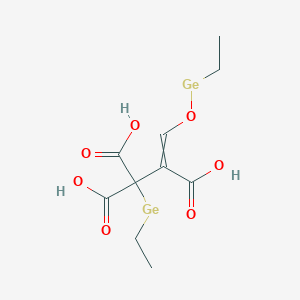

C10H14Ge2O7 |

|---|---|

Molecular Weight |

391.5 g/mol |

InChI |

InChI=1S/C10H14Ge2O7/c1-3-11-10(8(15)16,9(17)18)6(7(13)14)5-19-12-4-2/h5H,3-4H2,1-2H3,(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

NGOHXJMTCWGAOE-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge]C(C(=CO[Ge]CC)C(=O)O)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves several synthetic routes. One common method includes the dissolution of a precursor compound in a suitable solvent, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the precursor compounds are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve high purity and yield.

Chemical Reactions Analysis

Structural Analysis of CID 78062774 (C₆H₁₀Cl₂Si)

While CID 78062680 is not explicitly documented, CID 78062774 (C₆H₁₀Cl₂Si) shares a silicon-centered structure with dichloride substituents. Key features include:

-

Molecular formula : C₆H₁₀Cl₂Si

-

Functional groups : Si–Cl bonds, allyl substituents (CC(=C)CC[Si]C(Cl)Cl)

-

Reactivity drivers : Polar Si–Cl bonds prone to hydrolysis or nucleophilic substitution.

Hypothetical Reaction Pathways

The following table outlines plausible reactions based on analogous organosilicon compounds:

Experimental Considerations

-

Hydrolysis kinetics : Si–Cl bonds typically react rapidly with water, releasing HCl. Steric hindrance from allyl groups may slow reactivity.

-

Thermal stability : Dichlorosilanes often decompose above 150°C, generating chlorinated hydrocarbons and silicon oxides .

-

Catalytic interactions : Transition metals (e.g., Pd, Cu) could facilitate C–Si bond activation for cross-coupling .

Gaps in Current Knowledge

-

No peer-reviewed studies or patents directly address this compound.

-

Predictive models (e.g., DFT calculations) are required to assess reaction energetics.

-

Safety data (toxicology, flammability) remain uncharacterized.

Recommendations for Further Research

-

Synthetic validation : Conduct controlled hydrolysis/substitution experiments.

-

Spectroscopic characterization : Use NMR (¹H, ²⁹Si) and FT-IR to track reaction progress.

-

Computational modeling : Apply Gaussian or ORCA software to predict transition states.

Scientific Research Applications

The compound “CID 78062680” has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate the activity of these targets through binding or chemical modification, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Triterpenoids and Betulin Derivatives

lists betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) as substrates/inhibitors with steroid-like backbones . If CID 78062680 is a triterpenoid derivative, its properties may resemble these compounds:

| Property | This compound | Betulin (CID 72326) | 3-O-Caffeoyl Betulin (CID 10153267) |

|---|---|---|---|

| Molecular Weight (g/mol) | Not available | 442.7 | 622.8 |

| Functional Groups | Hypothesized | Diol, lupane skeleton | Caffeoyl ester, lupane skeleton |

| Bioactivity | Not available | Antiviral, anticancer | Enhanced solubility, anticancer |

| Analytical Methods | GC-MS, CID-MS² | LC-MS, NMR | LC-MS, HCD/CID-MS² |

Betulin derivatives exhibit enhanced bioactivity through functionalization, such as esterification with caffeic acid (CID 689043), which improves solubility and target binding . This compound may follow similar structure-activity trends.

Phenolic Acids and Flavonoids

identifies phenolic acids (e.g., gallic acid, CID 370) and flavonoids (e.g., quercetin, CID 5280343) from Hibiscus sabdariffa with antioxidant and anti-inflammatory properties . If this compound shares this class, its comparison might include:

| Property | This compound | Gallic Acid (CID 370) | Quercetin (CID 5280343) |

|---|---|---|---|

| Solubility | Not available | High in polar solvents | Moderate in ethanol/DMSO |

| Antioxidant Capacity | Hypothesized | Strong (DPPH assay) | Strong (ORAC assay) |

| Chromatographic Behavior | GC-MS compatible | HPLC-UV retention: 8.2 min | HPLC-UV retention: 12.5 min |

Phenolic acids often require derivatization for GC-MS analysis, whereas flavonoids are typically analyzed via LC-MS due to their polarity .

Analytical Techniques for Structural Elucidation

compares Collision-Induced Dissociation (CID) and Higher-energy Collision Dissociation (HCD) for sulfonamide analysis, noting that HCD provides more stable fragmentation patterns and mitigates "cut-off" effects seen in CID . If this compound requires structural validation, HCD-MS² could offer advantages in resolving complex fragmentation pathways, as demonstrated for betulin derivatives .

Research Findings and Limitations

- Analytical Challenges : Without explicit spectral data, its identification relies on inferred methodologies, such as GC-MS retention indices or CID/HCD-MS² fragmentation patterns .

- Pharmacological Gaps : Clinical studies in the evidence focus on chemotherapy-induced diarrhea (CID), unrelated to this compound, highlighting the need for targeted bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.